Regiochemical Identity Verification: 3-Methyl vs. 2-Methyl and 6-Methyl Pyridinyl Isomers
The target compound bears the methyl group at the 3-position of the pyridine ring, directly adjacent to the nitrogen. This is distinguishable from the closest regioisomers: 1-[(2-methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde (CAS 1934503-94-2, methyl at position 2, distal to nitrogen) and 1-[(6-methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde (CAS 2009382-98-1, methyl at position 6) . The three isomers share identical molecular formula (C₁₁H₁₃NO) and molecular weight (175.23 g/mol), but differ in canonical SMILES representation . A 1-((6-methylpyridin-2-yl)methyl)cyclopropane-1-carbaldehyde variant is also catalogued by Sigma-Aldrich (MFCD30308319), further illustrating the commercial relevance of regioisomer distinction .
| Evidence Dimension | Pyridine methyl group position (regiochemical identity) |
|---|---|
| Target Compound Data | Methyl at pyridine 3-position; SMILES: O=CC1(CC2=NC=CC=C2C)CC1; CAS 1936658-56-8 |
| Comparator Or Baseline | Comparator 1: methyl at pyridine 2-position (CAS 1934503-94-2, SMILES: Cc1ncccc1CC1(C=O)CC1). Comparator 2: methyl at pyridine 6-position (CAS 2009382-98-1, SMILES: Cc1ccc(CC2(C=O)CC2)cn1). Comparator 3: methyl at pyridine 6-position, 2-yl attachment (Sigma MFCD30308319) |
| Quantified Difference | Distinct InChI Key (CYQKVASYGVSEQN-UHFFFAOYSA-N for target) vs. comparators; identical molecular weight (175.23) across all isomers |
| Conditions | Structural identity confirmed by NMR, HPLC, and GC as per vendor batch release specifications |
Why This Matters
Procurement of the wrong regioisomer leads to a different chemical entity with distinct reactivity and biological activity; CAS-number-based ordering with batch-specific analytical verification (NMR, HPLC) is the only reliable method to ensure correct regioisomer identity.
